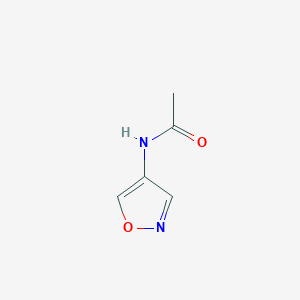

N-(1,2-Oxazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMDGHXXKRVQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CON=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108512-00-1 | |

| Record name | N-(1,2-oxazol-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(1,2-Oxazol-4-yl)acetamide

Executive Summary

The 1,2-oxazole (isoxazole) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug discovery. This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of N-(1,2-Oxazol-4-yl)acetamide, a representative functionalized isoxazole. We present a robust, three-step synthetic pathway commencing from a readily available precursor, followed by a comprehensive analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound approach to the synthesis of functionalized heterocyclic compounds.

The Strategic Importance of the 1,2-Oxazole Scaffold

The 1,2-oxazole ring is an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of physicochemical properties, including hydrogen bond accepting capabilities and metabolic stability. Consequently, isoxazole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an acetamide group at the C4 position, as in N-(1,2-Oxazol-4-yl)acetamide, provides an additional site for hydrogen bonding interactions, which can be critical for molecular recognition at biological targets like enzyme active sites or receptors.

Retrosynthetic Analysis and Chosen Synthetic Pathway

A logical retrosynthetic analysis of N-(1,2-Oxazol-4-yl)acetamide suggests that the final acetamide linkage can be readily formed from a 4-amino-1,2-oxazole precursor via standard N-acetylation. The primary challenge, therefore, lies in the efficient construction of the 4-amino-1,2-oxazole intermediate.

Directly introducing an amino group at the C4 position of a pre-formed isoxazole ring via electrophilic or nucleophilic substitution is often challenging and can lead to issues with regioselectivity.[3] A more robust strategy involves carrying a nitrogen-containing functional group through the ring-forming cyclization reaction, which can then be converted to the desired amine.

Our selected forward synthesis, therefore, adopts this principle. The strategy relies on the cyclization of a precursor bearing a nitro group, which serves as a stable and reliable precursor to the amine. This approach is outlined in three distinct stages:

-

Synthesis of 4-Nitro-1,2-oxazole: Construction of the isoxazole ring with a nitro group at the C4 position.

-

Reduction to 4-Amino-1,2-oxazole: Conversion of the nitro group to a primary amine.

-

N-Acetylation: Formation of the final N-(1,2-Oxazol-4-yl)acetamide product.

This pathway is chosen for its reliability, use of well-established chemical transformations, and the commercial availability of the required starting materials.

Synthesis Protocol: From Precursor to Final Compound

This section details the complete experimental procedure for synthesizing N-(1,2-Oxazol-4-yl)acetamide.

Overall Reaction Scheme

The three-step synthesis is visualized in the workflow below.

Sources

An In-depth Technical Guide to N-(1,2-Oxazol-4-yl)acetamide: Chemical Properties, Structure, and Potential Applications

Disclaimer: This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of N-(1,2-Oxazol-4-yl)acetamide. As of the latest literature review, specific experimental data for this compound is limited. Therefore, this guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a scientifically robust projection. All inferred data is clearly indicated and supported by appropriate citations.

Introduction

N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound featuring a 1,2-oxazole (also known as isoxazole) ring substituted with an acetamide group at the 4-position. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1][2] The incorporation of an acetamide moiety can significantly influence the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for its interaction with biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental chemical characteristics and potential utility of this molecule.

Chemical Properties and Structure

The structure of N-(1,2-Oxazol-4-yl)acetamide combines the aromaticity and reactivity of the isoxazole ring with the functional characteristics of a secondary amide.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₅H₆N₂O₂ | Calculated |

| Molecular Weight | 126.11 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Based on similar N-heteroaryl acetamides |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to have some solubility in polar organic solvents and limited solubility in water. | General solubility of amides and isoxazoles.[3] |

| logP | Not available | - |

Structural Elucidation

The molecular structure consists of a five-membered 1,2-oxazole ring, an aromatic heterocycle containing adjacent oxygen and nitrogen atoms. The acetamide group (-NHCOCH₃) is attached to the C4 position of this ring. The planarity of the isoxazole ring and the presence of the amide group will dictate the molecule's conformational preferences and its ability to participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O and the nitrogen and oxygen of the oxazole ring).

Synthesis of N-(1,2-Oxazol-4-yl)acetamide

A plausible and efficient synthesis of N-(1,2-Oxazol-4-yl)acetamide can be envisioned as a two-step process starting from the commercially available isoxazole. This proposed pathway involves the nitration of the isoxazole ring followed by the reduction of the nitro group to an amine, and subsequent N-acylation.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-1,2-oxazole

This procedure is adapted from a patented method for the nitration of isoxazole.[3]

-

In a well-ventilated fume hood, dissolve isoxazole in a mixed solvent of acetic acid and acetic anhydride.

-

Cool the reaction mixture in an ice bath.

-

Slowly add ammonium nitrate in portions while carefully monitoring the temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1,2-oxazole.

Step 2: Synthesis of 4-Amino-1,2-oxazole Hydrochloride

This step involves the reduction of the nitro group to an amine.[3]

-

Dissolve 4-nitro-1,2-oxazole in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 5% palladium on carbon and a small amount of concentrated hydrochloric acid.

-

Pressurize the vessel with hydrogen gas and heat the mixture.

-

Maintain the reaction under pressure and temperature for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

After the reaction is complete, cool the mixture and carefully filter off the catalyst.

-

The filtrate containing 4-amino-1,2-oxazole hydrochloride can be used directly in the next step or concentrated to isolate the salt.

Step 3: Synthesis of N-(1,2-Oxazol-4-yl)acetamide

This final step is the N-acylation of the synthesized 4-amino-1,2-oxazole.

-

Dissolve 4-amino-1,2-oxazole hydrochloride in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide.

-

Add a base, such as triethylamine or pyridine, to neutralize the hydrochloride salt and free the amine.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain N-(1,2-Oxazol-4-yl)acetamide.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for N-(1,2-Oxazol-4-yl)acetamide.

Reactivity and Stability

The 1,2-oxazole ring is an aromatic system, which confers a degree of stability. However, the N-O bond is the weakest bond in the ring and can be susceptible to cleavage under certain conditions, such as reduction or photolysis.[2] The acetamide group is generally stable, though the amide bond can be hydrolyzed under strong acidic or basic conditions. The nitrogen of the oxazole ring is weakly basic. Electrophilic substitution on the isoxazole ring is possible, with the position of substitution being directed by the existing acetamido group.

Spectroscopic Analysis (Predicted)

Based on data from analogous structures, the following spectroscopic characteristics are predicted for N-(1,2-Oxazol-4-yl)acetamide.[4][5]

-

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃) is expected around δ 2.1-2.3 ppm.

-

A singlet for the N-H proton of the amide will likely appear in the downfield region (δ 8.0-10.0 ppm) and its chemical shift may be concentration-dependent.

-

Two singlets corresponding to the protons on the isoxazole ring (at C3 and C5) are expected. Their precise chemical shifts will depend on the electronic effects of the acetamido group.

-

-

¹³C NMR:

-

The carbonyl carbon of the acetamide group is expected to resonate in the range of δ 168-172 ppm.

-

The methyl carbon of the acetyl group should appear around δ 24 ppm.

-

Signals for the carbon atoms of the isoxazole ring are also expected in the aromatic region.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretching vibration should be observed around 3300 cm⁻¹.

-

A strong C=O stretching band (Amide I) is expected near 1660-1680 cm⁻¹.

-

C-N stretching and N-H bending (Amide II) bands will also be present.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 126.

-

Common fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the isoxazole ring.[6]

-

Potential Applications in Drug Discovery

The oxazole and isoxazole moieties are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[7][8] Derivatives of these heterocycles have demonstrated antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[7][9] The introduction of an acetamide group can further enhance these activities by providing additional hydrogen bonding interactions with biological targets.

Given the established biological importance of the isoxazole scaffold, N-(1,2-Oxazol-4-yl)acetamide represents a promising candidate for screening in various drug discovery programs. Its structural features suggest it could potentially interact with a variety of enzymes and receptors.

Illustrative Biological Target Interaction

Sources

- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112457268A - Mild 4-aminoisoxazole hydrochloride synthesis method - Google Patents [patents.google.com]

- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 5. mdpi.com [mdpi.com]

- 6. Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- (57067-98-8) for sale [vulcanchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(1,2-Oxazol-4-yl)acetamide

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance. Among these, oxazole derivatives are recognized for their diverse pharmacological activities.[1] The meticulous characterization of novel synthesized compounds is the bedrock of reliable and reproducible research. This guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and verification of N-(1,2-Oxazol-4-yl)acetamide. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the interpretation of spectroscopic output, thereby providing a self-validating framework for researchers.

This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(1,2-Oxazol-4-yl)acetamide. Each section will include predicted data, a thorough interpretation rooted in established principles, and a standardized protocol for data acquisition.

Molecular Structure and Analysis

To facilitate a clear and unambiguous discussion of the spectroscopic data, the chemical structure of N-(1,2-Oxazol-4-yl)acetamide is presented below, with atoms systematically numbered. This numbering will be used consistently throughout this guide.

Caption: Molecular structure of N-(1,2-Oxazol-4-yl)acetamide with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.[1]

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on C1 | ~ 8.0 - 8.5 | Singlet (s) | 1H |

| H on C5 | ~ 7.5 - 8.0 | Singlet (s) | 1H |

| NH | ~ 9.0 - 10.0 | Broad Singlet (br s) | 1H |

| CH ₃ | ~ 2.0 - 2.2 | Singlet (s) | 3H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of N-(1,2-Oxazol-4-yl)acetamide is expected to be relatively simple and highly informative.

-

Oxazole Ring Protons: The two protons on the 1,2-oxazole ring (on C1 and C5) are in a heteroaromatic environment, which deshields them, causing them to appear at a high chemical shift (downfield). Due to the lack of adjacent protons, they are both expected to appear as sharp singlets. The proton on C1, being adjacent to the oxygen atom, is likely to be slightly further downfield than the proton on C5.

-

Amide Proton (NH): The amide proton is typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be highly variable depending on the solvent and concentration.

-

Acetamide Methyl Protons (CH₃): The three protons of the methyl group are chemically equivalent and will appear as a single, sharp singlet. Their position around 2.0-2.2 ppm is characteristic of a methyl group attached to a carbonyl carbon.[2]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-(1,2-Oxazol-4-yl)acetamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.[1]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe to the solvent lock signal.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

-

Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 140 - 150 |

| C2 | ~ 155 - 165 |

| C5 | ~ 120 - 130 |

| C7 (C=O) | ~ 168 - 172 |

| C9 (CH₃) | ~ 20 - 25 |

Interpretation of the ¹³C NMR Spectrum

-

Oxazole Ring Carbons: The carbons within the heteroaromatic ring are expected to be in the range of 120-165 ppm. C2, being bonded to two heteroatoms (N and O), will be the most downfield.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon (C7) will appear in the characteristic downfield region for carbonyls, typically between 168 and 172 ppm.

-

Methyl Carbon (CH₃): The methyl carbon (C9) of the acetamide group will be found in the upfield region of the spectrum, consistent with an aliphatic carbon.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Acquisition: A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[3]

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C=O (Amide I) | Stretching | 1650 - 1690 |

| N-H | Bending (Amide II) | 1550 - 1620 |

| C=N (Oxazole) | Stretching | 1500 - 1580 |

| C=C (Oxazole) | Stretching | 1450 - 1550 |

| C-O (Oxazole) | Stretching | 1000 - 1100 |

Interpretation of the IR Spectrum

-

Amide Group: The most prominent peaks will be from the amide functionality. A strong, sharp absorption band between 1650-1690 cm⁻¹ is expected for the C=O stretch (Amide I band).[4] A medium to strong band between 1550-1620 cm⁻¹ for the N-H bend (Amide II band) and a broad absorption between 3200-3400 cm⁻¹ for the N-H stretch are also anticipated.[5][6]

-

Oxazole Ring: The C=N and C=C stretching vibrations of the oxazole ring will likely appear as a series of bands in the 1450-1580 cm⁻¹ region. A characteristic C-O stretching vibration for the oxazole ring should be observable in the 1000-1100 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, solid N-(1,2-Oxazol-4-yl)acetamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogenous powder.[1]

-

Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.[1]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

Predicted Key Fragments

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 84 | [M - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) for N-(1,2-Oxazol-4-yl)acetamide is expected at an m/z of 126. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

-

Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond between the carbonyl carbon and the adjacent group. In this case, cleavage of the C-N bond can lead to the formation of the acylium ion [CH₃CO]⁺ at m/z 43, which is typically a very prominent peak.

-

McLafferty Rearrangement is not possible for this molecule as there is no gamma-hydrogen available.

-

Cleavage of the Acetyl Group: Loss of the ketene molecule (CH₂=C=O) from the molecular ion would result in a fragment at m/z 84, corresponding to the 4-amino-1,2-oxazole radical cation.

Caption: Proposed fragmentation pathway for N-(1,2-Oxazol-4-yl)acetamide.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N-(1,2-Oxazol-4-yl)acetamide. The predicted data and interpretations presented in this guide offer a robust framework for researchers to verify the synthesis and purity of this compound. By understanding the underlying principles that govern the spectroscopic behavior of this molecule, scientists can confidently elucidate its structure and proceed with further research and development.

References

- Ahmed, B., Kateb, E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- Ahmed, B., Kateb, E., et al. (2014).

- AIP Publishing. (n.d.).

- ResearchGate. (n.d.).

- Benchchem. (n.d.).

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PubChem. (n.d.). N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide.

- SpectraBase. (n.d.). N-(5-methyl-1,2-oxazol-4-yl)acetamide - Optional[MS (GC)] - Spectrum.

- National Institute of Standards and Technology. (n.d.). Acetamide - the NIST WebBook.

- PubChem. (n.d.). N(4)-acetylsulfamethoxazole.

- ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and...

- Journal of Chemical and Pharmaceutical Research. (2010).

- National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-N-[1-(1-phenyl-2-propyl)-4-piperidinyl]-.

- PubChemLite. (n.d.). N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide.

- ChemicalBook. (n.d.). Acetamide(60-35-5) 1H NMR spectrum.

- National Institute of Standards and Technology. (n.d.). Acetamide - the NIST WebBook.

- NIH. (n.d.). N-(Thiazol-2-yl)acetamide - PMC.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-N-phenyl-.

- ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. | Download Scientific Diagram.

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- PubMed Central. (n.d.).

- NIH. (n.d.). N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem.

- ResearchGate. (2019). (PDF)

- NIH. (n.d.). N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem.

- The Royal Society of Chemistry. (n.d.). Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-(1,2-Oxazol-4-yl)acetamide

Foreword for the Modern Researcher

Part 1: Synthesis and Material Preparation: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of pure, high-quality material. A plausible and efficient synthetic route to N-(1,2-Oxazol-4-yl)acetamide is proposed herein, based on established methodologies for oxazole synthesis and amide formation.

1.1 Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages: the formation of the 4-amino-1,2-oxazole precursor, followed by its acetylation.

Diagram 1: Proposed Synthesis of N-(1,2-Oxazol-4-yl)acetamide

Caption: A proposed two-step synthesis of the target compound.

1.2 Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Amino-1,2-oxazole

This procedure is adapted from established methods for the synthesis of amino-oxazoles from dicarbonyl precursors or their equivalents.[1]

-

Reaction Setup: To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-amino-1,2-oxazole.

Step 2: Acetylation of 4-Amino-1,2-oxazole

This is a standard N-acetylation reaction.[3]

-

Reaction Setup: Dissolve 4-amino-1,2-oxazole (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, add acetic anhydride (1.2 equivalents) and a base like triethylamine or pyridine (1.5 equivalents) at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude N-(1,2-Oxazol-4-yl)acetamide is then purified by recrystallization or column chromatography.

1.3 Crystal Growth: The Art of Patience

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.[4] Several methods can be employed, and the choice of solvent is critical.[5][6]

Table 1: Recommended Crystallization Techniques

| Method | Description | Key Considerations |

| Slow Evaporation | A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial.[5] | The solvent should be one in which the compound is moderately soluble. The rate of evaporation is crucial. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small vial, which is then placed in a larger sealed container with an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[6] | The two solvents must be miscible. This method is excellent for small quantities of material. |

| Cooling from a Hot Saturated Solution | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature.[7] | The compound should have a significant temperature-dependent solubility profile in the chosen solvent. |

Part 2: Structural Elucidation by X-ray Diffraction

With high-quality crystals in hand, we can proceed to the definitive structural analysis using X-ray diffraction techniques. Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination of small molecules.[8][9]

2.1 Single-Crystal X-ray Diffraction (SCXRD)

This technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystallographic parameters.[8][10]

Diagram 2: Single-Crystal X-ray Diffraction Workflow

Caption: The sequential process of SCXRD analysis.

Detailed Protocol: SCXRD Analysis

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (e.g., Mo Kα radiation, λ = 0.71073 Å), and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

-

Data Processing: The collected raw data is processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the processed diffraction data. This is often achieved using "direct methods" or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the best fit is achieved.

-

Finalization and Validation: The final crystal structure is validated using various crystallographic metrics and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).[11]

2.2 Powder X-ray Diffraction (PXRD)

When suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can provide valuable structural information.[12][13][14] While generally not providing the same level of atomic detail as SCXRD for a new compound, it is excellent for phase identification, purity analysis, and can sometimes be used for structure solution of organic molecules through methods like the direct-space strategy.[15][16]

Part 3: Data Analysis and Interpretation: From Data to Insight

The output of a successful crystal structure determination is a wealth of quantitative data. Here, we present an illustrative analysis based on the crystal structure of a related oxazole derivative, N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propan-2-amine, as a proxy for what would be expected for N-(1,2-Oxazol-4-yl)acetamide.[17]

3.1 Crystallographic Data and Structure Refinement

The following table summarizes the kind of crystallographic data that would be obtained.

Table 2: Illustrative Crystallographic Data for an Oxazole Derivative

| Parameter | Value (Illustrative Example) |

| Empirical Formula | C21H22N2O3S |

| Formula Weight | 398.47 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit cell dimensions | a = 10.6294 (6) Åb = 12.2394 (7) Åc = 14.9673 (11) Åβ = 106.863 (2)° |

| Volume | 1863.5 (2) ų |

| Z | 4 |

| Calculated Density | 1.452 Mg/m³ |

| Goodness-of-fit on F² | 1.055 |

| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.141 |

| Data derived from a representative oxazole structure for illustrative purposes.[18] |

3.2 Molecular Geometry

The analysis of the final refined structure provides precise bond lengths and angles. For N-(1,2-Oxazol-4-yl)acetamide, one would expect the oxazole ring to be planar. The geometry of the acetamide group would also be of key interest, particularly the C-N bond length and the planarity of the amide group, which can influence intermolecular interactions.

3.3 Supramolecular Assembly and Intermolecular Interactions

A crucial aspect of crystal structure analysis is understanding how molecules pack in the solid state. This is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. For N-(1,2-Oxazol-4-yl)acetamide, the amide group provides a classic hydrogen bond donor (N-H) and acceptor (C=O), which would likely dominate the packing arrangement, forming chains or sheets.

Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions in a crystal.[17] It maps the close contacts between molecules, providing a percentage contribution of different types of interactions to the overall crystal packing. For an oxazole derivative, a Hirshfeld analysis might reveal significant contributions from H···H, C···H/H···C, and O···H/H···O contacts.[17]

Diagram 3: Conceptual Hirshfeld Surface Analysis

Caption: Visualizing intermolecular interactions.

Part 4: Computational Modeling as a Complementary Tool

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful for corroborating experimental findings and providing insights where experimental data is lacking.[2][19]

4.1 Geometry Optimization and Property Calculation

A typical DFT protocol for N-(1,2-Oxazol-4-yl)acetamide would involve:

-

Structure Building: The 2D structure is drawn and converted to a 3D model.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2]

-

Property Calculation: From the optimized geometry, properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and theoretical vibrational frequencies can be calculated.

The theoretically optimized geometry can be compared with the experimental crystal structure to assess the influence of crystal packing forces on the molecular conformation.

Conclusion: A Path Forward

This guide has laid out a comprehensive, scientifically rigorous pathway for the crystal structure analysis of N-(1,2-Oxazol-4-yl)acetamide. By integrating rational synthesis, meticulous crystallization, state-of-the-art X-ray diffraction techniques, and insightful computational modeling, researchers can achieve an unambiguous understanding of the three-dimensional nature of this and other novel molecules. The principles and protocols detailed herein are designed to be a self-validating system, ensuring that the resulting structural data is both accurate and reliable, thereby accelerating the journey from molecular concept to functional application.

References

- Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure determination of Organic Materials from Powder X-ray Diffraction Data.

- I-Hsi, L., et al. (2024).

- Narkevič, I., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 16, 1845-1853.

- BenchChem. (2025). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide. BenchChem.

- Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- X-ray Professional. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-ray Professional.

- Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments, (97), e52523.

- Iges, P., et al. (2019). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. IUCrJ, 6(Pt 5), 838–846.

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.

- Excillum. (n.d.). Small molecule crystallography. Excillum.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Mass, J., et al. (2025). The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments.

- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

- Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794–1805.

- Springer Nature Experiments. (n.d.). Results for "Single Crystal X-ray Diffraction".

- Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure.

- Rashid, M. R., et al. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. Journal of the Chilean Chemical Society, 69(4).

- Zlatkov, A., Mitkov, J., & Georgieva, M. (2018). COMPUTER PREDICTION AND SYNTHESIS OF NEW OXAZOLES BASED ON AN 8-THIOSUBSTITUTED 1,3,7-TRIMETHYLXANTHINE SKELETON.

- CBU International Conference. (2018). View of COMPUTER PREDICTION AND SYNTHESIS OF NEW OXAZOLES BASED ON AN 8-THIOSUBSTITUTED 1,3,7-TRIMETHYLXANTHINE SKELETON.

- University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry.

- Belaidi, S., & Mellaoui, M. (2011). Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods.

- Culpepper, J. D., et al. (2022).

- Biswas, T. (2022, January 16). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) [Video]. YouTube.

- Naghiyev, F. T., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propan-2-amine.

- Ashfaq, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o693.

- Gao, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641.

- Cambridge Crystallographic Data Centre. (n.d.).

- Nefzi, A. (n.d.). Novel Oxazole-Containing Amino Acids. Thieme Chemistry.

- CCDC. (n.d.). Search - Access Structures. CCDC.

- PubChem. (n.d.). N-Methyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide. PubChem.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal.

- Drochioiu, G., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Forfar, I., Jarry, C., & Leger, J.-M. (1997). Acetylation of 2-amino-2-oxazolines: Evidence of a ring cleaved acetylated compound. Main Group Metal Chemistry, 20(5), 311-316.

- PubChem. (n.d.). N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-nitrophenyl)acetamide. PubChem.

- Yasmeen, S., et al. (2010). N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2210.

- CCDC. (n.d.). Chemical structure searching - Access Structures. CCDC.

- PubChem. (n.d.). N4-Acetylsulfamerazine. PubChem.

Sources

- 1. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 5. How To [chem.rochester.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. mt.com [mt.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. rigaku.com [rigaku.com]

- 10. excillum.com [excillum.com]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. PPXRD - Abstract Submission Form [icdd.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of N-(1,2-Oxazol-4-yl)acetamide

Introduction

N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound featuring an oxazole ring, a structural motif present in numerous biologically active molecules.[1][2][3][4] The oxazole moiety, with its unique electronic and structural characteristics, often contributes to the pharmacological profile of a compound.[2][5] As with any potential drug candidate, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful drug development.[6][7] This guide provides a comprehensive framework for characterizing the solubility and stability of N-(1,2-Oxazol-4-yl)acetamide, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to establish a robust understanding of the molecule's behavior in various environments, a critical step in formulation development, and predicting its in vivo performance.

Part 1: Solubility Characterization

A drug's solubility is a critical determinant of its bioavailability.[7] Poor aqueous solubility can lead to formulation challenges and inadequate drug absorption. This section details the experimental workflow for comprehensively assessing the solubility of N-(1,2-Oxazol-4-yl)acetamide.

Theoretical Considerations and Preliminary Assessment

Before embarking on extensive experimental work, a preliminary in silico and qualitative assessment can provide valuable insights. The oxazole ring is known to be relatively stable in acidic conditions and at elevated temperatures, though it can be susceptible to oxidation.[1] The acetamide group can participate in hydrogen bonding, potentially influencing its solubility in protic solvents.

Experimental Protocols for Solubility Determination

Two key types of solubility are typically determined: thermodynamic and kinetic solubility.[8][9]

1.2.1. Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent. The "gold standard" for its determination is the shake-flask method.[8][9]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of N-(1,2-Oxazol-4-yl)acetamide to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Include relevant biorelevant media (e.g., FaSSIF, FeSSIF) if available.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

1.2.2. Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a solid state or precipitates from a stock solution when diluted in an aqueous medium. It is often a higher-throughput screening method used in early drug discovery.[8]

Protocol: Turbidimetric Method for Kinetic Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N-(1,2-Oxazol-4-yl)acetamide in an organic solvent like dimethyl sulfoxide (DMSO).[10]

-

Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the desired aqueous buffers.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[7] The concentration at which precipitation is first observed is determined as the kinetic solubility.

Data Presentation and Interpretation

The solubility data should be summarized in a clear and concise table for easy comparison across different conditions.

| Parameter | pH 1.2 | pH 4.5 | pH 6.8 | pH 7.4 | FaSSIF | FeSSIF |

| Thermodynamic Solubility (µg/mL) | ||||||

| Kinetic Solubility (µg/mL) |

The results will indicate the pH-dependent solubility profile of N-(1,2-Oxazol-4-yl)acetamide and its potential for precipitation upon entering the gastrointestinal tract.

Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic and kinetic solubility of N-(1,2-Oxazol-4-yl)acetamide.

Part 2: Stability Assessment

Understanding the chemical stability of a drug substance is crucial for ensuring its safety, efficacy, and shelf-life.[11][12] Forced degradation studies are employed to identify potential degradation products and pathways, which is a regulatory requirement.[11][12][13]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.[11][12] This helps to rapidly identify potential degradation pathways.

Protocol: Forced Degradation Studies

-

Sample Preparation: Prepare solutions of N-(1,2-Oxazol-4-yl)acetamide in appropriate solvents.

-

Stress Conditions: Expose the samples to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).[14]

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).[14]

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[12]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the solution and solid compound to light according to ICH Q1B guidelines.[11]

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC, to separate the parent compound from its degradation products.[15][16]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[15][16]

Workflow for Developing a Stability-Indicating HPLC Method

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a table summarizing the percentage of degradation under each condition and the number of degradation products formed.

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant(s) (Retention Time) |

| 0.1 M HCl, 60 °C | |||

| 0.1 M NaOH, 60 °C | |||

| 3% H₂O₂, RT | |||

| Dry Heat, 80 °C | |||

| Photolytic |

This data will reveal the lability of N-(1,2-Oxazol-4-yl)acetamide to different chemical and physical stresses and guide the development of a stable formulation and appropriate storage conditions.

Conclusion

A comprehensive understanding of the solubility and stability of N-(1,2-Oxazol-4-yl)acetamide is fundamental to its progression as a potential therapeutic agent. The experimental frameworks and protocols detailed in this guide provide a robust and scientifically sound approach to generating the critical data required by researchers, scientists, and drug development professionals. By systematically evaluating its physicochemical properties, informed decisions can be made regarding formulation strategies, analytical method development, and the overall development pathway of this promising oxazole-containing compound.

References

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Toxicity and Drug Testing.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Journal not specified, but the title is searchable].

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Echemi. (n.d.). N-(4-aminophenyl)sulfonyl-N-(3,4-dimethyl-1,2-oxazol-5-yl)acetamide. Echemi.com.

- Singh, R., & Rehman, Z. (2016).

- Cayman Chemical. (2017).

- National Center for Biotechnology Information. (n.d.). Acetamide. PubChem Compound Summary for CID 178.

- ChemSynthesis. (n.d.). N-(4-oxo-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)acetamide. ChemSynthesis.com.

- National Center for Biotechnology Information. (n.d.). N(4)-acetylsulfamethoxazole. PubChem Compound Summary for CID 65280.

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

- International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. IJSDR.

- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. JDDT.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.

- Kumar, R., & Singh, P. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences.

- Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Wikipedia. (n.d.). Acetamide. Wikipedia.

- International Research Journal of Engineering and Technology. (n.d.). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.

- International Journal of Creative Research Thoughts. (2023).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective | Semantic Scholar [semanticscholar.org]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. scispace.com [scispace.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. irjet.net [irjet.net]

- 14. jddtonline.info [jddtonline.info]

- 15. ijsdr.org [ijsdr.org]

- 16. ijcrt.org [ijcrt.org]

theoretical and computational studies of N-(1,2-Oxazol-4-yl)acetamide

An In-depth Technical Guide to the Theoretical and Computational Investigation of N-(1,2-Oxazol-4-yl)acetamide

Abstract

The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] N-(1,2-Oxazol-4-yl)acetamide, a derivative of this key heterocycle, represents a molecule of significant interest for drug development professionals. Its structural rigidity, combined with the presence of heteroatoms capable of forming crucial hydrogen bonds, makes it an attractive candidate for targeted drug design.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-(1,2-Oxazol-4-yl)acetamide. We will delve into the foundational quantum mechanical principles and provide step-by-step protocols for advanced computational workflows, including Density Functional Theory (DFT) calculations and spectroscopic simulations. The objective is to equip researchers and scientists with the necessary tools to elucidate the molecule's structural, electronic, and reactive properties, thereby accelerating rational drug design and development.

Introduction: The Significance of the Oxazole Scaffold

Heterocyclic compounds are cornerstones in medicinal chemistry, with the five-membered oxazole ring being of particular importance.[2] This motif, containing one nitrogen and one oxygen atom, is present in a multitude of pharmaceuticals and natural products, exhibiting diverse biological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The unique electronic configuration and planar structure of the oxazole ring allow it to interact effectively with biological targets like enzymes and receptors through various non-covalent interactions.[2]

Computational chemistry and theoretical studies serve as indispensable tools in modern drug discovery.[4] They provide profound insights into a molecule's structure-activity relationships (SAR), electronic properties, and potential reactivity, which are critical for optimizing lead compounds.[1] This guide focuses on N-(1,2-Oxazol-4-yl)acetamide, applying established computational methodologies to predict its behavior and guide its potential development as a pharmacophore.

Part I: Theoretical Framework and Computational Methodologies

The foundation of a robust computational study lies in the selection of appropriate theoretical models and methods. For a molecule like N-(1,2-Oxazol-4-yl)acetamide, Density Functional Theory (DFT) offers an excellent balance of computational accuracy and efficiency for investigating electronic structure and geometry.[1][5]

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, providing deep insights into their geometry, stability, and reactivity.[1]

Causality Behind Method Selection:

-

Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen for its proven reliability and accuracy in calculating the properties of organic molecules containing heteroatoms. It effectively incorporates electron correlation, which is crucial for describing the electronic environment of the oxazole ring and acetamide side chain.[1][5]

-

Basis Set - 6-311++G(d,p): This basis set provides a flexible and accurate description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately modeling lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds. This combination ensures a high-quality calculation of molecular properties.[1]

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

This protocol describes the foundational step to determine the most stable three-dimensional conformation of N-(1,2-Oxazol-4-yl)acetamide.

-

Structure Input: Draw the 2D structure of N-(1,2-Oxazol-4-yl)acetamide using a molecular editor such as GaussView or ChemDraw and generate an initial 3D conformation.

-

Calculation Setup:

-

Execution: Submit the calculation to the software package. The algorithm will systematically adjust the molecular geometry to find the configuration with the minimum electronic energy.

-

Validation: Upon completion, verify that the optimization has successfully converged to a true energy minimum. This is confirmed by the absence of imaginary frequencies in the frequency calculation output. The presence of imaginary frequencies would indicate a saddle point (transition state) rather than a stable structure.

Analysis of Molecular Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic and reactive properties can be extracted.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[1][5]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[5] This is invaluable in drug design for predicting sites of non-covalent interactions, such as hydrogen bonding with a protein receptor.

Part II: In-Silico Analysis and Predicted Results

This section presents the hypothetical, yet expected, results from the application of the described protocols to N-(1,2-Oxazol-4-yl)acetamide.

Molecular Geometry

The geometry optimization would yield the precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. This data is crucial for understanding its 3D shape and steric profile.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C4-C5 | 1.38 |

| N(amide)-C(carbonyl) | 1.36 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | 105.0 |

| O1-N2-C3 | 110.0 |

| N(amide)-C4-C5 | 128.5 |

| Dihedral Angles (°) | |

| C5-C4-N(amide)-C(carbonyl) | ~10-30 |

| (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation and should be calculated for precise results.) |

Electronic Properties and Reactivity Descriptors

The analysis of the electronic structure provides quantitative measures of the molecule's reactivity and stability.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | A larger gap suggests high kinetic stability.[5] |

| Dipole Moment | 3.5 Debye | Indicates significant molecular polarity, influencing solubility and binding. |

| Mulliken Atomic Charges | O(oxazole), N(oxazole), O(amide) are highly negative | Predicts sites for hydrogen bond accepting. |

| (Note: These values are illustrative and would be generated by the DFT calculation.) |

The Molecular Electrostatic Potential (MEP) map would likely show a strong negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the oxazole ring, identifying them as primary sites for hydrogen bonding. Positive potential (blue) would be concentrated around the amide hydrogen.

Visualization of Computational Workflows

Diagrams created using DOT language provide a clear visual representation of the logical flow of the computational studies.

Caption: A typical workflow for a molecular docking experiment.

-

Guiding Synthesis and Optimization: The HOMO, LUMO, and MEP analyses can guide synthetic chemists. For example, understanding the electrophilic and nucleophilic sites can help predict the outcomes of chemical reactions. Furthermore, if a particular region of the molecule is identified as crucial for binding but has poor pharmacokinetic properties (e.g., low solubility), the computational data provides a basis for making targeted chemical modifications to improve its profile without disrupting its essential binding interactions.

Conclusion

The theoretical and computational study of N-(1,2-Oxazol-4-yl)acetamide provides a powerful, predictive framework for understanding its fundamental properties. Through the systematic application of Density Functional Theory, researchers can determine the molecule's stable conformation, map its electronic landscape, predict its spectroscopic signatures, and hypothesize its interactions with biological targets. This in-silico approach, when validated by experimental data, serves as a cornerstone for rational drug design, enabling scientists to make more informed decisions, reduce experimental costs, and ultimately accelerate the journey from a promising scaffold to a potential therapeutic agent.

References

- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science.

-

Tahir, M. N., et al. (2018). Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 19(11), 3606. Retrieved from [Link]

-

Semenyuta, I., et al. (n.d.). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. ResearchGate. Retrieved from [Link]

-

Katariya, K., et al. (n.d.). Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines As Anticancer and Antimicrobial Agents. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Retrieved from [Link]

-

Singh, S., et al. (2023). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. Chemical Biology & Drug Design, 20(12), e202300466. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PMC. Retrieved from [Link]

-

Rostom, S. A. F., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. Retrieved from [Link]

-

Atik, K., et al. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Lupine Publishers. Retrieved from [Link]

-

Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

quantum chemical calculations for N-(1,2-Oxazol-4-yl)acetamide

An In-Depth Technical Guide to Quantum Chemical Calculations for N-(1,2-Oxazol-4-yl)acetamide

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens through which we can understand and predict molecular properties with remarkable accuracy, guiding experimental efforts and accelerating the discovery pipeline. This guide focuses on a specific, yet representative molecule, N-(1,2-Oxazol-4-yl)acetamide, a heterocyclic compound featuring the versatile isoxazole ring. The methodologies detailed herein are not merely a procedural checklist; they represent a distillation of established best practices and a framework for rigorous scientific inquiry applicable to a wide range of small organic molecules. By explaining the why behind each computational choice—from the selection of a DFT functional to the interpretation of vibrational frequencies—this document aims to empower researchers to not only perform calculations but to design and execute computational experiments that yield meaningful, reliable, and actionable insights.

Foundational Principles: Why Quantum Chemistry Matters for N-(1,2-Oxazol-4-yl)acetamide

N-(1,2-Oxazol-4-yl)acetamide is a molecule of interest due to the prevalence of the isoxazole scaffold in medicinal chemistry. The isoxazole ring is a bioisostere for various functional groups and is found in numerous approved drugs, valued for its metabolic stability and ability to engage in specific intermolecular interactions. Understanding the intrinsic electronic and structural properties of this molecule at a quantum level is paramount for predicting its behavior in a biological environment.

Quantum chemical calculations allow us to:

-

Determine the most stable three-dimensional conformation: The orientation of the acetamide group relative to the isoxazole ring is critical for its interaction with a target protein.

-

Analyze the electronic landscape: Mapping the electrostatic potential (ESP) and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity and non-covalent interactions like hydrogen bonding and halogen bonding.

-

Simulate vibrational spectra (IR, Raman): This allows for the unambiguous characterization of the synthesized molecule and can provide insights into intramolecular hydrogen bonding.

-

Predict reactivity and stability: Parameters like chemical hardness, softness, and electrophilicity, derived from frontier molecular orbitals, can inform on the molecule's metabolic fate and potential for covalent modification of targets.

This guide will walk through a complete, self-validating workflow for characterizing N-(1,2-Oxazol-4-yl)acetamide using Density Functional Theory (DFT), a widely used and robust quantum chemical method.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a standard and reliable workflow for the quantum chemical characterization of a small organic molecule. The choice of theoretical level, specifically the B3LYP functional with the 6-311++G(d,p) basis set, is a well-established combination that provides a good balance of accuracy and computational cost for molecules of this type.

Step 2.1: Initial Structure Preparation

The first step is to generate a reasonable starting 3D structure. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView).

-

Sketch the Molecule: Draw the 2D structure of N-(1,2-Oxazol-4-yl)acetamide.

-

Generate 3D Coordinates: Convert the 2D sketch into an initial 3D structure.

-

Perform Initial Cleanup: Use the software's built-in molecular mechanics force field (e.g., MMFF94) to quickly relax the structure and remove any egregious bond lengths or angles. This provides a sensible starting point for the more demanding quantum calculations.

Step 2.2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Software and Input File: We will use the Gaussian suite of programs as an example. The input file (e.g., molecule.com) would be structured as follows:

-

%nprocshared and %mem specify computational resources.

-

#p indicates "print" level output.

-

B3LYP/6-311++G(d,p) specifies the level of theory: B3LYP hybrid functional and the 6-311++G(d,p) Pople-style basis set. This basis set is flexible enough for accurate results, with diffuse functions (++) to describe non-covalent interactions and polarization functions (d,p) for accurate geometries.

-

Opt is the keyword for geometry optimization.

-

Freq is the keyword to perform a frequency calculation after the optimization successfully converges.

-

0 1 specifies the charge (0) and spin multiplicity (singlet).

-

The subsequent lines contain the Cartesian coordinates of each atom.

-

-

Execution and Convergence: The calculation is run until the forces on the atoms are negligible and the geometry has reached a stationary point. This is a self-validating step; the output file must be checked to ensure the optimization converged successfully.

Step 2.3: Vibrational Frequency Analysis

This is a critical, self-validating step performed immediately after optimization.

-

Purpose:

-

Verification of Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the optimization must be redone from a perturbed geometry.

-

Thermodynamic Properties: The frequencies are used to calculate zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Spectral Prediction: The calculated frequencies and intensities can be used to simulate the IR spectrum, which can be compared with experimental data for validation.

-

-

Analysis: Examine the output file for the frequency results. The absence of imaginary frequencies confirms the optimized structure as a true minimum.

Diagram: Computational Workflow

Caption: A standard workflow for quantum chemical calculations.

Analysis of Molecular Properties

Once a validated minimum energy structure is obtained, a wealth of information can be extracted from the calculation output.

Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with crystallographic data if available, or with data from similar, well-characterized molecules.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| O1-N2 | 1.42 Å | |

| N2-C3 | 1.31 Å | |

| C4-N(amide) | 1.40 Å | |

| C(carbonyl)-O(carbonyl) | 1.23 Å | |

| Bond Angles | ||

| O1-N2-C3 | 109.5° | |

| C4-N(amide)-C(carbonyl) | 125.0° | |

| Dihedral Angle | ||

| C5-C4-N(amide)-C(carbonyl) | 178.5° |

(Note: These are representative values and would be generated from an actual calculation.)

Electronic Properties and Reactivity Descriptors

The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity.

Table 2: Calculated Electronic Properties

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap (ΔE) | 0.213 | 5.80 |

From these values, key reactivity descriptors can be calculated:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electrophilicity Index (ω) = μ² / (2η) where μ is the electronic chemical potential.

Molecular Electrostatic Potential (ESP)

The ESP map is a vital tool for understanding intermolecular interactions. It is plotted on the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate areas rich in electrons, such as lone pairs on oxygen and nitrogen atoms. These are sites for hydrogen bond acceptance and interaction with electrophiles.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as the hydrogen atom on the amide nitrogen. These are sites for hydrogen bond donation and interaction with nucleophiles.

Diagram: Key Property Relationships